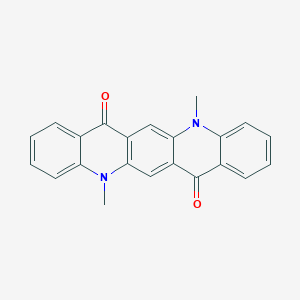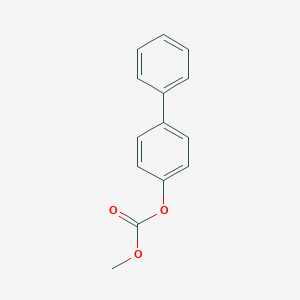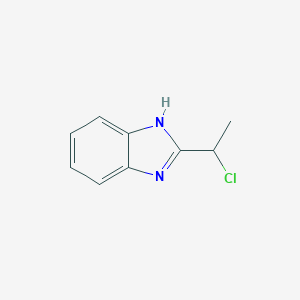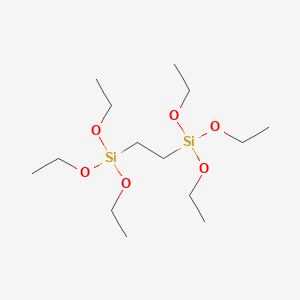![molecular formula C13H12ClNO2S B100345 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 17969-68-5](/img/structure/B100345.png)
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases. This compound was first synthesized in 2003 by Pfizer researchers and has since been the subject of numerous scientific studies.
作用机制
JAKs are a family of enzymes that are involved in the signaling pathways of cytokines and growth factors. 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid selectively inhibits JAK3, which is primarily expressed in immune cells. By blocking the activity of JAK3, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells.
Biochemical and Physiological Effects
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune disease. In clinical trials, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
One advantage of using 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid in lab experiments is its high selectivity for JAK3, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and requires frequent dosing, which can be a limitation in some experiments. Additionally, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has not been extensively studied in animal models of autoimmune disease other than rheumatoid arthritis and psoriasis.
未来方向
There are several potential future directions for research on 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid. One area of interest is the use of the compound in combination with other immunomodulatory agents to improve its efficacy and reduce the risk of side effects. Additionally, there is interest in exploring the potential use of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid in other autoimmune diseases, such as inflammatory bowel disease and lupus. Finally, there is ongoing research into the development of new JAK inhibitors with improved pharmacokinetic properties and selectivity for specific JAK isoforms.
合成方法
The synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid involves several steps, including the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorobenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid to form the final product, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid.
科学研究应用
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The compound works by inhibiting the activity of a protein called Janus kinase (JAK), which plays a key role in the immune response.
属性
CAS 编号 |
17969-68-5 |
|---|---|
产品名称 |
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
分子式 |
C13H12ClNO2S |
分子量 |
281.76 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H12ClNO2S/c1-13(2,12(16)17)10-7-18-11(15-10)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,16,17) |
InChI 键 |
JSZXNOZBITZAKG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)Cl)C(=O)O |
规范 SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)Cl)C(=O)O |
其他 CAS 编号 |
17969-68-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





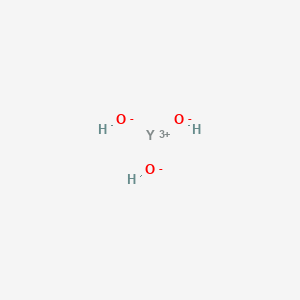

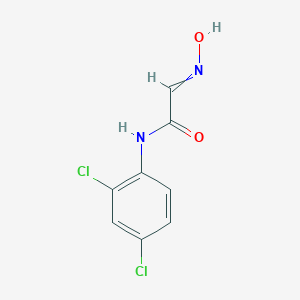
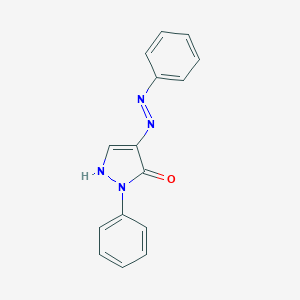

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

